molecular formula C9H16O2 B079204 Nonane-4,6-dione CAS No. 14090-88-1

Nonane-4,6-dione

Cat. No. B079204
CAS RN: 14090-88-1
M. Wt: 156.22 g/mol
InChI Key: ZDYWPVCQPUPOJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules structurally related to nonane-4,6-dione, such as bicyclic analogues and spiro compounds, has been explored. For example, bicyclic analogues of cyclohexane-1,4-dione have been synthesized, demonstrating the possibility of constraining the cyclohexane ring to non-chair forms through double decarboxylation processes (Wood & Woo, 1968). Additionally, the synthesis of spiro[4.4]nonane-1,6-diols via hydrogenation of spiro[4.4]nonane-1,6-dione highlights the impact of catalysts and solvents on product selectivity (Chan et al., 1995).

Molecular Structure Analysis

The molecular structure of nonane-4,6-dione and its derivatives has been elucidated through various spectroscopic techniques. Studies have confirmed the conformational stability and structure of these compounds, providing insight into their chemical behavior (Butkus et al., 2002).

Chemical Reactions and Properties

Research has delved into the chemical reactions involving nonane-4,6-dione derivatives, including their regio- and stereoselective synthesis. The catalytic synthesis of diazabicyclo[4.3.0]nonane-2,7-diones, for instance, utilizes a multicomponent reaction mechanism, showcasing the compound's reactivity and potential for creating complex molecular architectures (Lebrêne et al., 2021).

Physical Properties Analysis

The physical properties of nonane-4,6-dione and its analogues have been characterized, with particular attention to their thermal behavior, crystalline structure, and phase transitions. Such studies provide valuable information for the development of materials and compounds with specific physical characteristics (Hulme et al., 2007).

Scientific Research Applications

  • Synthesis of Enantiomers and Derivatives : Nonane-4,6-dione has been used in the synthesis of various enantiomers and derivatives. For instance, Gerlach and Müller (1972) describe syntheses of spiro[4.4]nonane-1,6-dione and its conversion into enantiomers (Gerlach & Müller, 1972). Similarly, Wallentin et al. (2009) developed a synthetic procedure for racemic bicyclo[3.3.1]nonane-2,6-dione, using Baker's yeast for large-scale synthesis of its enantiomers (Wallentin, Orentas, Butkus, & Wärnmark, 2009).

  • Flavor Analysis in Food Industry : Nonane-4,6-dione derivatives have been identified in food products, like soybean oil. Guth and Grosch (1989) identified nonane-2,4-dione and its derivatives in reverted soybean oil and discussed their contribution to reversion odor (Guth & Grosch, 1989).

  • Chiral Building Blocks in Organic Synthesis : Nonane-4,6-dione and its derivatives serve as chiral building blocks in organic synthesis. For instance, Bishop (2003) discusses the synthesis of 9-thiabicyclo[3.3.1]nonane-2,6-dione (Bishop, 2003).

  • Enantioseparation and Stereochemical Studies : Enzymatic enantioseparation of derivatives of nonane-4,6-dione has been studied. Malinauskieneė et al. (1999) performed preparative enantioseparation of bicyclo[3.3.1]nonane-2,6-dione enantiomers (Malinauskieneė, Kadziauskas, Malinauskas, & Kulys, 1999).

  • Synthesis in Medicinal Chemistry : Nonane-4,6-dione and its derivatives are used in the synthesis of compounds with potential medicinal applications. For example, synthesis of spiro[4.4]nonane-1,6-diols from nonane-4,6-dione has been explored for its profound effect on hydrogenation agents, indicating its potential in pharmaceutical synthesis (Chan et al., 1995).

Safety And Hazards

Nonane-4,6-dione may be irritating to the eyes, skin, and respiratory system . It should be handled with personal protective equipment such as gloves and glasses . Avoid contact with oxidizing agents and high-temperature substances to prevent fire or explosion .

Relevant Papers There are several relevant papers on Nonane-4,6-dione. For instance, one paper discusses the construction of annulated spiro[4.4]nonane-diones via the tandem [4 + 2]-cycloaddition/aromatization reaction . Another paper discusses the synthesis and properties of 1,6-dioxaspiro[4.4]nonane . These papers could provide more detailed information on the synthesis, properties, and potential applications of Nonane-4,6-dione.

properties

IUPAC Name

nonane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-5-8(10)7-9(11)6-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYWPVCQPUPOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065703
Record name 4,6-Nonanedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonane-4,6-dione

CAS RN

14090-88-1
Record name 4,6-Nonanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14090-88-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Nonanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Nonanedione
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,6-Nonanedione
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Record name Nonane-4,6-dione
Source European Chemicals Agency (ECHA)
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Record name 4,6-NONANEDIONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
I Yoshida, H Kobayashi, K Ueno - Journal of Inorganic and Nuclear …, 1973 - Elsevier
To assess the suitability of some chelate compounds to the zone melting process, some β-diketone chelates of copper(II), beryllium(II), palladium(II), nickel(II) and cobalt(II) were …
Number of citations: 34 www.sciencedirect.com
I Yoshida, H Kobayashi, K Ueno - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
In connection with the purification of metal chelates by zone refining, thermal properties of the following β-diketone chelates of tervalent cobalt(III), aluminum(III), iron(III), manganese(III), …
Number of citations: 29 www.journal.csj.jp
PA Knott, JM Mellor - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Dehydration of the 2 : 1acetylacetone–formaldehyde adduct gives both 4,8-dimethylbicyclo[3,3,1]nona-3,7-diene-2,6-dione (1b) and 4,6-dimethylbicyclo[3,3,1]nona-3,6-diene-2,8-dione …
Number of citations: 9 pubs.rsc.org
G Grogan - Biochemical journal, 2005 - portlandpress.com
The enzymatic cleavage of C–C bonds in β-diketones is, comparatively, a little studied biochemical process, but one that has important relevance to human metabolism, bioremediation …
Number of citations: 81 portlandpress.com
I Yoshida, Y Oono, H Kobayashi, K Ueno - Bulletin of the Chemical …, 1972 - journal.csj.jp
Thermally stable and low melting copper(II) chelates of β-diketones have been synthesized as follows; bis-(heptane-2,4-dionato)copper(II), mp 172C; bis(nonane-4,6-dionato)copper(II), …
Number of citations: 10 www.journal.csj.jp
I Yoshida, H Kobayashi, K Ueno - Bulletin of the Chemical Society of …, 1972 - journal.csj.jp
Based on the spectral studies in visible, ultraviolet as well as in infrared regions, the dimeric octahedral structure was proposed for bis(heptane-3,5-dionato)cobalt(II) monohydrate, [Co(…
Number of citations: 10 www.journal.csj.jp
I Yoshida, H Kobayashi, K Ueno - Bulletin of the Chemical Society of …, 1972 - journal.csj.jp
Bis(heptane-3,5-dionato)nickel(II) monohydrate [Ni(DNPM) 2 ·H 2 O], bis(nonane-4,6-dionato)nickel(II) monohydrate [Ni(DNBM) 2 ·H 2 O], bis(2,6-dimethylheptane-3,5-dionato)nickel(II) …
Number of citations: 19 www.journal.csj.jp
T Novinson, T Okabe, RK Robins… - Journal of Medicinal …, 1976 - ACS Publications
The in vitro antibacterial and antifungal activity of the 28 compounds screened is summarized in Table I. Among the variously substituted derivatives of the five azoloos-triazines studied, …
Number of citations: 59 pubs.acs.org
T Okabe, B Bhooshan, T Novinson… - Journal of …, 1983 - Wiley Online Library
A number of 5,7‐dialkyl‐s‐triazolo[1,5‐a]pyrimidines and 5,7‐dialkylpyrazolo[1,5‐a]pyrimidines and related heterocycles containing a bridgehead nitrogen have been prepared and …
Number of citations: 47 onlinelibrary.wiley.com
MH Abraham, WE Acree Jr - Journal of Solution Chemistry, 2017 - Springer
We have used equations for partition coefficients of compounds from water and the gas phase to various solvents to obtain descriptors for pentane-2,4-dione and 21 of its derivatives. …
Number of citations: 9 link.springer.com

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